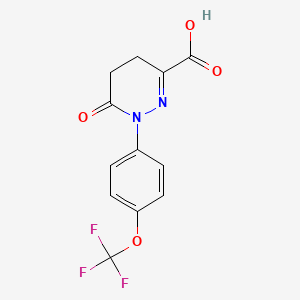![molecular formula C21H17ClN4O2S B2486842 N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide CAS No. 443671-55-4](/img/structure/B2486842.png)
N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds such as N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide typically involves multi-step organic reactions, including condensation, nucleophilic substitution, and cyclization processes. For example, compounds with similar structures have been synthesized through reactions involving omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds in the presence of Et3N or Na to give various heterocyclic structures (Basheer & Rappoport, 2006). Such methodologies could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of closely related compounds has been extensively characterized using techniques like X-ray crystallography, revealing insights into the stabilization of structures through intramolecular hydrogen bonds and the adoption of specific molecular conformations (Siddiqui et al., 2008). These analyses are crucial for understanding the 3D arrangement of atoms within the molecule, which significantly affects its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of amide, triazine, and chlorophenyl groups in a molecule can impact its reactivity towards nucleophiles, acids, and bases, as well as its participation in hydrogen bonding and hydrophobic interactions. These properties are essential for predicting the behavior of the compound in chemical reactions and biological systems.
Physical Properties Analysis
Physical properties including melting point, boiling point, solubility, and crystal structure are fundamental for the practical handling and application of chemical compounds. For example, the crystal structure analysis provides insights into the compound's stability, solubility, and interaction with solvents, which are critical for its purification and formulation (Sagar et al., 2018).
Scientific Research Applications
Antimicrobial and Antitumor Properties
- Antimicrobial Activity : A variety of compounds structurally related to N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide have been explored for their antimicrobial properties. For instance, derivatives of quinazolines and 1,2,4-triazines have shown potential as antimicrobial agents against bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007), (El-Moneim, Hasanen, El‐Deen, & El-Fattah, 2015).
- Antitumor Activity : Certain synthesized compounds, including those similar to N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide, have been evaluated for their anticancer properties. For example, substituted N-phenyl benzamides have shown significant anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Characterization
- Synthetic Processes : The synthesis of compounds analogous to N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide has been a significant area of research. These studies focus on developing new synthetic routes and understanding the structural properties of such compounds (Basheer & Rappoport, 2006), (Gütschow et al., 1999).
- Characterization : Detailed spectroscopic and quantum mechanical studies have been conducted on compounds structurally related to N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide. These studies aim to characterize the physical and chemical properties, providing insights into their potential biological activities (Kuruvilla, Prasana, Muthu, & George, 2018).
Additional Applications
- Antipathogenic Activity : Some derivatives have shown potential in combating pathogenic microorganisms, highlighting their relevance in developing new antimicrobial therapies (Limban, Marutescu, & Chifiriuc, 2011).
- Synthesis of Novel Heterocycles : Research has also focused on creating novel heterocyclic compounds with potential therapeutic applications, further expanding the scope of applications for compounds like N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide (Whitfield & Papadopoulos, 1981).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-17-7-3-14(4-8-17)9-11-23-20(27)16-5-1-15(2-6-16)13-26-21(28)19-18(24-25-26)10-12-29-19/h1-8,10,12H,9,11,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNZHJPDCNIULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)

![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)
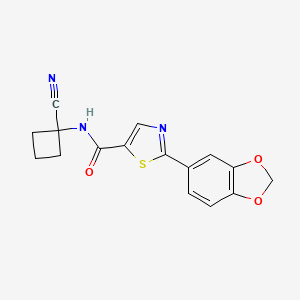
![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)
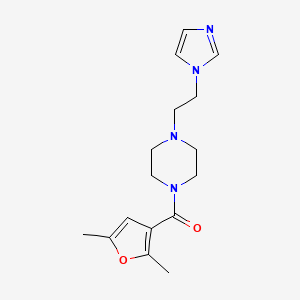
![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)

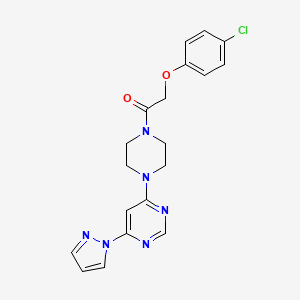
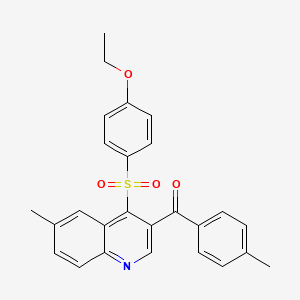
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2486779.png)
